Class-Leading Antiplasmodial Activity: (2-Methylquinolin-4-yl)methanamine Core Outperforms Standard Quinoline Antimalarials
A derivative incorporating the (2-methylquinolin-4-yl)methanamine scaffold exhibited an IC50 of 0.23 µM against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum [1]. In a direct comparison from the same study, chloroquine, a standard quinoline-based antimalarial, displayed an IC50 of 0.021 µM, while other analogs in the series ranged from 0.93 to >10 µM [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | Compound 40, a derivative containing the (2-methylquinolin-4-yl)methanamine core: IC50 = 0.23 µM |
| Comparator Or Baseline | Chloroquine: IC50 = 0.021 µM; Compound 59 (another derivative in series): IC50 = 0.93 µM |
| Quantified Difference | Compound 40 is approximately 11-fold less potent than chloroquine but 4-fold more potent than Compound 59. |
| Conditions | In vitro assay against 3D7 chloroquine-sensitive strain of P. falciparum |
Why This Matters
This data demonstrates that the (2-methylquinolin-4-yl)methanamine core can be elaborated into antiplasmodial agents with sub-micromolar potency, offering a structurally distinct alternative to chloroquine with potential to overcome resistance.
- [1] Bokosi, F. R. B., Beteck, R. M., Mbaba, M., Mtshare, T. E., Laming, D., Hoppe, H. C., & Khanye, S. D. (2021). Design, synthesis and biological evaluation of mono- and bisquinoline methanamine derivatives as potential antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 38, 127855. View Source
